molecular formula C20H20F2N8O B12375701 Tyk2-IN-17

Tyk2-IN-17

Cat. No.: B12375701
M. Wt: 426.4 g/mol
InChI Key: VSMLZBDFTMKZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyk2-IN-17 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in cytokine signaling pathways, which are involved in various immune responses and inflammatory processes. This compound has garnered significant attention due to its potential therapeutic applications in treating autoimmune and inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyk2-IN-17 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves scaling up the reaction volumes, optimizing reaction times, and ensuring consistent product quality through rigorous quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tyk2-IN-17 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohols can yield aldehydes or ketones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Tyk2-IN-17 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of TYK2 in various chemical reactions and pathways.

    Biology: Employed in cellular and molecular biology studies to investigate the signaling pathways mediated by TYK2 and its impact on cellular functions.

    Medicine: Explored as a potential therapeutic agent for treating autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and lupus.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting TYK2-mediated pathways.

Mechanism of Action

Tyk2-IN-17 exerts its effects by selectively inhibiting the activity of TYK2. TYK2 is involved in the signaling pathways of various cytokines, including interleukin-23 (IL-23) and interleukin-12 (IL-12). By inhibiting TYK2, this compound disrupts the downstream signaling of these cytokines, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-17 (IL-17). This inhibition helps to modulate the immune response and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyk2-IN-17 is unique due to its high selectivity for TYK2 over other JAK family members, which reduces the risk of off-target effects and associated adverse reactions. This selectivity makes it a promising candidate for therapeutic applications in autoimmune and inflammatory diseases.

Properties

Molecular Formula

C20H20F2N8O

Molecular Weight

426.4 g/mol

IUPAC Name

N-[3-(3-cyano-3-methylpyrrolidin-1-yl)-1-[2-(1,1-difluoroethyl)pyrimidin-4-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide

InChI

InChI=1S/C20H20F2N8O/c1-12(31)26-15-8-14-13(9-25-15)17(29-7-5-19(2,10-23)11-29)28-30(14)16-4-6-24-18(27-16)20(3,21)22/h4,6,8-9H,5,7,11H2,1-3H3,(H,25,26,31)

InChI Key

VSMLZBDFTMKZBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)(C)C#N)C4=NC(=NC=C4)C(C)(F)F

Origin of Product

United States

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